molecular formula C13H12BNO3 B1279737 4-Benzamidophenylboronic acid CAS No. 397843-80-0

4-Benzamidophenylboronic acid

Cat. No. B1279737
CAS RN: 397843-80-0
M. Wt: 241.05 g/mol
InChI Key: FWZVIUZIYYIKRK-UHFFFAOYSA-N
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Description

4-Benzamidophenylboronic acid, also known as 4-BAPA, is a boronic acid used in the synthesis of organic compounds. It is a colorless, crystalline solid with a melting point of 213-216°C. It is soluble in water, methanol, ethanol, and other polar solvents. This compound is used in a variety of applications, including organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

1. Synthesis and Organic Chemistry

4-Benzamidophenylboronic acid plays a crucial role in synthetic organic chemistry. It has been used in the formation of unsymmetrical biaryls and heterobiaryls through palladium-catalyzed cross-coupling reactions (Sharp & Snieckus, 1985). The synthesis of aromatic polyamides and other complex organic compounds also employs this compound, showcasing its versatility in polymer chemistry (Kakali et al., 1998).

2. Bioorthogonal Chemistry and Protein Conjugation

In bioorthogonal chemistry, this compound contributes significantly. It has been used to create stable boron-nitrogen heterocycles in dilute, neutral aqueous solutions, showing potential for bioorthogonal coupling reactions suitable for protein conjugation (Dilek et al., 2015). This is particularly useful for applications where reactions must be performed under physiologically compatible conditions.

3. Affinity Chromatography and Biomolecular Interactions

Arylboronic acids, including derivatives like this compound, have proven useful in affinity chromatography for the specific separation of biomolecules. They facilitate the affinity purification of enzymes and other bioactive compounds through diol-specific chromatography (Soundararajan et al., 1989).

4. Sensing and Detection Technologies

The development of highly selective sensors, particularly for detecting environmental contaminants, has utilized this compound derivatives. An example includes the use of 4-Carboxyphenylboronic acid in creating carbon dots for the selective and sensitive detection of benzo[a]pyrene in water (Sun et al., 2021).

5. Medicinal Chemistry and Drug Development

While being cautious to exclude direct drug use and dosage information, it's notable that derivatives of this compound have been investigated in the design and synthesis of potential antiplatelet agents, contributing to the field of medicinal chemistry (Liu et al., 2019).

Safety and Hazards

The safety data sheet for 4-Benzamidophenylboronic acid indicates that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling . If swallowed, it is advised to immediately make the victim drink water and consult a physician .

Biochemical Analysis

Biochemical Properties

4-Benzamidophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzymatic activity, making this compound a valuable tool in studying protease functions and developing protease inhibitors . Additionally, it interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity . For example, this compound inhibits serine proteases by forming a covalent bond with the serine residue in the active site, blocking the enzyme’s function. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, altering their binding affinity and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its inhibitory activity and overall effectiveness. Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, altering the overall metabolic state of cells. Additionally, this compound can affect the levels of specific metabolites, such as glucose and lactate, by modulating enzyme activity and metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via active transport mechanisms, where it interacts with intracellular proteins and enzymes. Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it can be targeted to the cytoplasm or other organelles, influencing various cellular processes.

properties

IUPAC Name

(4-benzamidophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BNO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9,17-18H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZVIUZIYYIKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473188
Record name 4-BENZAMIDOPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

397843-80-0
Record name 4-BENZAMIDOPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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